ARQ 069

描述

属性

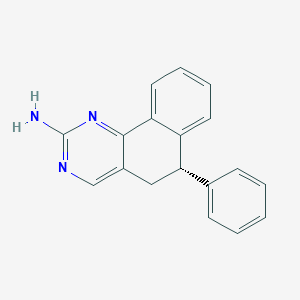

分子式 |

C18H15N3 |

|---|---|

分子量 |

273.3 g/mol |

IUPAC 名称 |

(6S)-6-phenyl-5,6-dihydrobenzo[h]quinazolin-2-amine |

InChI |

InChI=1S/C18H15N3/c19-18-20-11-13-10-16(12-6-2-1-3-7-12)14-8-4-5-9-15(14)17(13)21-18/h1-9,11,16H,10H2,(H2,19,20,21)/t16-/m0/s1 |

InChI 键 |

BMOQBIIJPJVMDI-INIZCTEOSA-N |

手性 SMILES |

C1[C@H](C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC=CC=C4 |

规范 SMILES |

C1C(C2=CC=CC=C2C3=NC(=NC=C31)N)C4=CC=CC=C4 |

产品来源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of ARQ 069 on FGFR1

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARQ 069 is a novel, selective, and non-ATP competitive inhibitor of Fibroblast Growth Factor Receptors (FGFRs), with notable activity against FGFR1 and FGFR2. This document provides a comprehensive technical overview of the mechanism of action of this compound on FGFR1, synthesizing key preclinical data and experimental methodologies. Through a detailed examination of its unique binding mode and inhibitory characteristics, this guide aims to equip researchers and drug development professionals with a thorough understanding of this compound's therapeutic potential.

Introduction to FGFR1 and Its Role in Oncology

Fibroblast Growth Factor Receptor 1 (FGFR1) is a receptor tyrosine kinase that plays a crucial role in various cellular processes, including proliferation, differentiation, migration, and angiogenesis.[1][2][3] Dysregulation of FGFR1 signaling, often through gene amplification, mutations, or fusions, is implicated in the pathogenesis of numerous cancers, making it a compelling target for therapeutic intervention.[4][5] Upon binding of its cognate fibroblast growth factor (FGF) ligands, FGFR1 dimerizes, leading to the autophosphorylation of specific tyrosine residues within the intracellular kinase domain.[1] This activation initiates a cascade of downstream signaling pathways, primarily the MAPK/ERK and PI3K/AKT pathways, which drive tumor growth and survival.[1][4]

This compound: A Non-ATP Competitive Inhibitor of FGFR1

This compound distinguishes itself from many other kinase inhibitors by its non-ATP competitive mechanism of action.[4][6][7] Unlike traditional ATP-competitive inhibitors that vie with endogenous ATP for binding to the active site of the kinase, this compound binds to a distinct, inactive conformation of FGFR1.[4][6][8] This unique binding mode confers a high degree of selectivity and a distinct pharmacological profile.

Binding to the Inactive "DFG-out" Conformation

Crystallographic studies have revealed that this compound binds to the kinase domain of FGFR1 in its inactive state, characterized by a "DFG-out" conformation of the Asp-Phe-Gly motif in the activation loop.[4] This conformation is distinct from the active "DFG-in" state required for ATP binding and catalysis.[4] By stabilizing this inactive conformation, this compound effectively locks the kinase in a state that is incapable of binding ATP and phosphorylating downstream substrates.[1][6]

Key Molecular Interactions

The binding of this compound to FGFR1 is characterized by specific interactions within a hydrophobic pocket. The aminopyrimidine core of the molecule forms hydrogen bonds with the hinge region of the kinase, while the hydrophobic portions of this compound engage in non-polar interactions that stabilize the downward conformation of the G-loop.[8] These interactions are crucial for the high affinity and selectivity of this compound for the inactive kinase.

Quantitative Analysis of this compound Activity on FGFR1

The inhibitory potency of this compound against FGFR1 has been quantified through various in vitro assays. The following tables summarize the key quantitative data.

| Parameter | FGFR1 | FGFR2 | Notes | Reference |

| IC50 (Enzymatic Activity, unphosphorylated) | 0.84 µM | 1.23 µM | Inhibition of the inactive, unphosphorylated kinase. | [7] |

| IC50 (Autophosphorylation) | 2.8 ± 1.3 µM | 1.9 ± 0.9 µM | Inhibition of kinase autophosphorylation in the presence of 1 mM ATP. | [6] |

| IC50 (Enzymatic Activity, phosphorylated) | > 30 µM | 24.8 µM | Markedly reduced potency against the active, phosphorylated kinase. | [6][7] |

Table 1: In Vitro Inhibitory Activity of this compound against FGFR1 and FGFR2.

| Parameter | Value | Method | Reference |

| Affinity (Kd) for FGFR2 | 5.2 µM | Not specified | Demonstrates binding affinity in the micromolar range. |

Table 2: Binding Affinity of this compound.

Signaling Pathways and Experimental Workflows

FGFR1 Signaling Pathway and this compound Inhibition

The following diagram illustrates the canonical FGFR1 signaling pathway and the point of intervention for this compound.

Caption: FGFR1 signaling pathway and this compound mechanism of action.

Experimental Workflow: In Vitro Kinase Assay

The following diagram outlines a typical workflow for an in vitro kinase assay to determine the IC50 value of this compound.

Caption: Workflow for an in vitro FGFR1 kinase inhibition assay.

Detailed Experimental Protocols

In Vitro FGFR1 Autophosphorylation Assay

Objective: To determine the concentration of this compound required to inhibit the autophosphorylation of FGFR1 by 50% (IC50).

Materials:

-

Recombinant unphosphorylated FGFR1 kinase domain.

-

This compound stock solution.

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

ATP solution (e.g., 1 mM).

-

96-well plates.

-

Phospho-FGFR specific antibody.

-

Detection reagent (e.g., HRP-conjugated secondary antibody and substrate for colorimetric or chemiluminescent detection).

-

Plate reader.

Procedure:

-

Prepare serial dilutions of this compound in kinase assay buffer.

-

In a 96-well plate, add the recombinant FGFR1 kinase to each well.

-

Add the diluted this compound or vehicle control to the respective wells and pre-incubate for a specified time (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the autophosphorylation reaction by adding a solution containing ATP to a final concentration of 1 mM.

-

Allow the reaction to proceed for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

The amount of phosphorylated FGFR1 is then quantified using an immunoassay format (e.g., ELISA). Wells are coated with an antibody that captures total FGFR1, and a phospho-specific antibody is used for detection.

-

The percentage of inhibition is calculated relative to the vehicle control, and the IC50 value is determined by fitting the data to a dose-response curve.[6]

Cell-Based FGFR Phosphorylation Assay

Objective: To assess the ability of this compound to inhibit FGFR phosphorylation in a cellular context.

Materials:

-

Cancer cell line with known FGFR1 amplification or activation (e.g., Kato III gastric carcinoma cells which overexpress FGFR2, but the principle applies to FGFR1-dependent lines).[6][7]

-

Cell culture medium and supplements.

-

This compound stock solution.

-

Lysis buffer.

-

Antibodies for Western blotting: anti-phospho-FGFR, anti-total-FGFR, and a loading control (e.g., anti-β-actin).

-

SDS-PAGE gels and Western blotting apparatus.

-

Chemiluminescence detection system.

Procedure:

-

Seed the cells in culture plates and allow them to adhere overnight.

-

Treat the cells with increasing concentrations of this compound for a specified duration (e.g., 2 hours).[7]

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with a primary antibody against phospho-FGFR to detect the level of activated receptor.

-

Strip and re-probe the membrane with an antibody against total FGFR to ensure equal protein loading and to assess any changes in total receptor levels.

-

A loading control antibody (e.g., anti-β-actin) is also used to confirm equal protein loading across all lanes.

-

The bands are visualized using a chemiluminescence detection system, and the band intensities can be quantified to determine the concentration-dependent inhibition of FGFR phosphorylation.[7]

Conclusion

This compound represents a distinct class of FGFR inhibitors with a non-ATP competitive mechanism of action. By selectively binding to and stabilizing the inactive conformation of FGFR1, it effectively prevents kinase activation and downstream signaling. The quantitative data from in vitro assays demonstrate its potent inhibitory activity against the unphosphorylated form of the kinase. The detailed experimental protocols provided herein offer a framework for the further investigation and characterization of this compound and other inhibitors with a similar mechanism. This in-depth understanding is critical for the strategic development of novel and effective targeted therapies for FGFR-driven cancers.

References

- 1. genecards.org [genecards.org]

- 2. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification and characterization of binding thermodynamics and kinetics of inhibitors targeting FGFR1 via molecular modelling and ligand Gaussian accelerated molecular dynamics simulations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 4. oncotarget.com [oncotarget.com]

- 5. Pharmacological and Biological Targeting of FGFR1 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel Mode of Protein Kinase Inhibition Exploiting Hydrophobic Motifs of Autoinhibited Kinases: DISCOVERY OF ATP-INDEPENDENT INHIBITORS OF FIBROBLAST GROWTH FACTOR RECEPTOR - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation | PLOS One [journals.plos.org]

ARQ 069: A Deep Dive into Non-ATP Competitive Inhibition of FGFR

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism of action of ARQ 069, a selective, non-ATP competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR). By targeting the inactive conformation of the kinase, this compound presents a novel approach to overcoming the challenges of traditional ATP-competitive inhibitors, offering potential for enhanced selectivity and efficacy.

Core Mechanism: Targeting the Inactive State

This compound uniquely inhibits FGFR1 and FGFR2 by binding to their unphosphorylated, inactive forms.[1] Unlike conventional ATP-competitive inhibitors that vie for the same binding site as ATP in the active kinase, this compound stabilizes the "DFG-OUT" conformation, a state where the conserved Asp-Phe-Gly motif is flipped, rendering the kinase catalytically inactive.[2] This non-ATP competitive mechanism means that its inhibitory activity is not significantly affected by high intracellular concentrations of ATP, a common mechanism of resistance to ATP-competitive drugs.[2][3]

The S-enantiomer, this compound, demonstrates a marked preference for the inactive forms of FGFR1 and FGFR2, with at least a 20-fold higher affinity compared to the phosphorylated, active forms.[1] This selective binding to the inactive state is a key feature of its mechanism, contributing to its specificity. In contrast, its R-enantiomer, ARQ 068, is significantly less potent.[1][4]

Quantitative Analysis of Inhibition

The inhibitory potency of this compound has been characterized through various biochemical and cellular assays. The following table summarizes the key quantitative data.

| Parameter | FGFR1 | FGFR2 | Cell Line (Kato III) | Reference |

| IC50 (Kinase Activity) | 0.84 µM | 1.23 µM | - | [1] |

| IC50 (Autophosphorylation) | 2.8 µM | 1.9 µM | - | [1] |

| IC50 (Cellular FGFR Phosphorylation) | - | - | 9.7 µM | [1][4] |

| Binding Affinity (Kd) | - | 5.2 µM | - | [1] |

Signaling Pathway Inhibition

This compound's inhibition of FGFR autophosphorylation effectively blocks downstream signaling cascades that are crucial for cell proliferation, survival, and migration. The diagram below illustrates the targeted point in the FGFR signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections outline the key experimental protocols used to characterize the non-ATP competitive inhibition of this compound.

FGFR Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against FGFR1 and FGFR2 enzymatic activity.

Methodology:

-

Enzyme and Substrate Preparation: Recombinant human FGFR1 and FGFR2 kinase domains are used. A generic tyrosine kinase substrate, such as Poly(Glu, Tyr) 4:1, is coated onto microtiter plates.

-

Inhibitor Dilution: this compound is serially diluted to a range of concentrations.

-

Kinase Reaction: The FGFR enzyme is pre-incubated with varying concentrations of this compound. The kinase reaction is initiated by the addition of ATP.

-

Detection: The level of substrate phosphorylation is quantified using a specific anti-phosphotyrosine antibody conjugated to an enzyme (e.g., Horseradish Peroxidase). A colorimetric or chemiluminescent substrate is added, and the signal is measured using a plate reader.

-

Data Analysis: The percentage of inhibition is calculated for each this compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a sigmoidal dose-response curve.

Cellular FGFR Autophosphorylation Assay

Objective: To assess the ability of this compound to inhibit FGFR autophosphorylation in a cellular context.

Methodology:

-

Cell Culture: A cell line with amplified FGFR, such as Kato III human gastric carcinoma cells, is cultured in appropriate media.[4]

-

Compound Treatment: Cells are treated with various concentrations of this compound for a specified period (e.g., 2 hours).[1]

-

Cell Lysis: After treatment, cells are lysed to extract total protein.

-

Western Blotting:

-

Equal amounts of protein from each sample are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is probed with a primary antibody specific for phosphorylated FGFR.

-

A secondary antibody conjugated to an enzyme is used for detection.

-

The signal is visualized using a chemiluminescent substrate.

-

To ensure equal protein loading, the membrane is also probed with an antibody against a housekeeping protein, such as β-actin.[1]

-

-

Data Analysis: The intensity of the phosphorylated FGFR bands is quantified and normalized to the loading control. The IC50 value is calculated based on the dose-dependent inhibition.

Competitive Ligand Binding Assay

Objective: To demonstrate the non-ATP competitive binding of this compound to FGFR2.

Methodology:

-

Protein and Ligand Preparation: Purified FGFR2 protein is used. A non-hydrolyzable ATP analog, AMP-PNP, and this compound are prepared at various concentrations.[5]

-

Pre-incubation: FGFR2 is pre-incubated with increasing concentrations of this compound.[5]

-

Titration: The pre-incubated mixture is then titrated with AMP-PNP.[5]

-

Detection: The binding of AMP-PNP to FGFR2 is monitored. This can be achieved by measuring changes in intrinsic tryptophan fluorescence.[5]

-

Data Analysis: The binding affinity of AMP-PNP for FGFR2 is determined at each concentration of this compound. A decrease in AMP-PNP affinity with increasing this compound concentration, particularly at saturating levels of the inhibitor, indicates a non-competitive or mixed-type inhibition mechanism.[5]

The experimental workflow for assessing the inhibitory properties of this compound is summarized in the diagram below.

Conclusion

This compound represents a significant advancement in the design of kinase inhibitors. Its non-ATP competitive mechanism of action, which involves the stabilization of the inactive "DFG-OUT" conformation of FGFR1 and FGFR2, provides a basis for developing more selective and potentially more durable cancer therapeutics. The data and experimental protocols outlined in this guide offer a comprehensive overview for researchers and drug developers working in the field of targeted cancer therapy.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Discovery of novel non-ATP competitive FGFR1 inhibitors and evaluation of their anti-tumor activity in non-small cell lung cancer in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Unveiling the Interaction of ARQ 069 with Unphosphorylated FGFR2: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding mechanism of ARQ 069, an ATP-independent inhibitor, to the unphosphorylated, inactive state of Fibroblast Growth Factor Receptor 2 (FGFR2). By leveraging crystallographic data, biochemical assays, and cellular studies, this document elucidates the specific binding site, quantitative interaction metrics, and the broader implications for FGFR2-targeted drug discovery.

Executive Summary

This compound, the S-enantiomer of its chemical series, uniquely targets the autoinhibited conformation of FGFR kinases.[1] Its mechanism of action is non-ATP competitive, a significant feature that allows it to retain inhibitory potency even at high physiological ATP concentrations.[1][2][3] This guide will delve into the structural basis of this interaction, present key quantitative data on its binding affinity and inhibitory activity, and provide detailed experimental protocols for the foundational assays used in its characterization. Furthermore, visual representations of the FGFR2 signaling pathway and relevant experimental workflows are provided to enhance understanding.

This compound Binding Site and Mode of Action

The crystal structure of the catalytic domain of the FGFR2 kinase in complex with this compound (PDB ID: 3ri1) reveals the precise binding site and the molecular interactions governing their association.[4][5] this compound binds to a hydrophobic pocket within the ATP-binding cleft of the unphosphorylated kinase domain.[4][6] This binding stabilizes the inactive conformation of the G-loop, a key structural element in kinase activation.[7]

The aminopyrimidine moiety of this compound forms crucial hinge interactions, while the hydrophobic portion of the molecule engages in non-polar interactions that stabilize the G-loop's downward conformation.[6][7] A notable interaction involves the downward movement of phenylalanine (Phe 489) in the glycine-rich loop, which establishes van der Waals forces with the fused phenyl ring of this compound.[6] This mode of binding is distinct from ATP-competitive inhibitors and explains its non-ATP competitive mechanism.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's interaction with FGFR2.

| Parameter | Value | Target | Assay Type | Reference |

| IC50 (Kinase Activity) | 1.23 µM | Unphosphorylated FGFR2 | Biochemical Kinase Assay | [1] |

| IC50 (Autophosphorylation) | 1.9 µM | FGFR2 Autophosphorylation | Biochemical Assay | [1] |

| IC50 (Cellular Phosphorylation) | 9.7 µM | FGFR Phosphorylation in Kato III cells | Western Blot | [1][8] |

| Binding Affinity (Kd) | 5.2 µM | FGFR2 | Not Specified | [1] |

| Binding Affinity (Kd) | 5 µM | FGFR2 | Intrinsic Tryptophan Fluorescence Quench | [2] |

Table 1: Inhibitory and Binding Constants of this compound for FGFR2.

| Condition | IC50 of this compound | Fold Preference | Target | Reference |

| Unphosphorylated FGFR2 | 1.23 µM | >20-fold | FGFR2 | [1] |

| Phosphorylated FGFR2 | 24.8 µM | FGFR2 | [1] |

Table 2: Preferential Inhibition of Unphosphorylated FGFR2 by this compound.

Experimental Protocols

FGFR2 Kinase Inhibition Assay (Biochemical)

This assay quantifies the ability of a compound to inhibit the enzymatic activity of FGFR2.

-

Reagents: Recombinant unphosphorylated FGFR2 kinase domain, substrate peptide (e.g., Poly(Glu, Tyr) 4:1), ATP, this compound, assay buffer (e.g., Tris-HCl, MgCl2, DTT).

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a microplate, add the FGFR2 enzyme, the substrate peptide, and the diluted this compound.

-

Pre-incubate the mixture to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a solution of ATP.

-

Allow the reaction to proceed for a defined period at a controlled temperature.

-

Terminate the reaction (e.g., by adding EDTA).

-

Quantify the phosphorylation of the substrate. This can be done using various methods, such as a coupled spectrophotometric assay that measures ADP formation or by using a phosphospecific antibody in an ELISA format.[3]

-

-

Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Cellular FGFR2 Autophosphorylation Assay (Western Blot)

This assay assesses the ability of a compound to inhibit the autophosphorylation of FGFR2 within a cellular context.

-

Cell Line: A cell line with high FGFR2 expression, such as the Kato III gastric cancer cell line, is typically used.[8]

-

Procedure:

-

Seed the cells in a culture plate and allow them to adhere.

-

Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2 hours).[1][8]

-

If the cell line requires ligand stimulation for receptor activation, add the appropriate FGF ligand (e.g., keratinocyte growth factor) for a short period (e.g., 10 minutes) before harvesting.[8]

-

Lyse the cells to extract total protein.

-

Separate the protein lysates by SDS-PAGE and transfer them to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for phosphorylated FGFR (pan-phospho-FGFR or a specific phospho-site).

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Visualize the bands using a chemiluminescent substrate.

-

To ensure equal protein loading, re-probe the membrane with an antibody against a housekeeping protein like β-actin.[8]

-

-

Data Analysis: Quantify the band intensity of phosphorylated FGFR relative to the loading control. Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.

Intrinsic Tryptophan Fluorescence Quench Assay

This biophysical assay measures the direct binding of a ligand to a protein by monitoring changes in the protein's intrinsic fluorescence.

-

Reagents: Purified FGFR2 kinase domain, this compound, a non-hydrolyzable ATP analog (e.g., AMP-PNP), and a suitable buffer.

-

Instrumentation: A fluorometer capable of exciting tryptophan residues (around 295 nm) and measuring the emission spectrum (around 340 nm).

-

Procedure:

-

Place a solution of FGFR2 in a cuvette.

-

Measure the baseline intrinsic tryptophan fluorescence.

-

Titrate increasing concentrations of this compound into the FGFR2 solution.

-

After each addition, allow the system to equilibrate and then measure the fluorescence. The binding of this compound will cause a quenching (decrease) of the fluorescence signal.

-

For competitive binding experiments, pre-incubate FGFR2 with a fixed concentration of this compound and then titrate with AMP-PNP.[2]

-

-

Data Analysis: Plot the change in fluorescence against the ligand concentration. Fit the data to a binding isotherm equation to determine the dissociation constant (Kd).[2]

Visualizations

FGFR2 Signaling Pathway

Caption: Simplified FGFR2 signaling pathway.

Experimental Workflow: Cellular Autophosphorylation Assay

Caption: Workflow for the cellular FGFR2 autophosphorylation assay.

Conclusion

This compound represents a significant development in the design of selective kinase inhibitors. Its unique, non-ATP competitive mechanism of action, which is rooted in its specific binding to the autoinhibited conformation of unphosphorylated FGFR2, offers a promising strategy to overcome the limitations of traditional ATP-competitive drugs. The data and methodologies presented in this guide provide a solid foundation for researchers and drug developers working on next-generation FGFR-targeted therapies. The detailed understanding of the this compound binding site and its interactions with FGFR2 can inform the rational design of new inhibitors with improved potency and selectivity.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. 3ri1 - Crystal structure of the catalytic domain of FGFR2 kinase in complex with this compound - Summary - Protein Data Bank Japan [pdbj.org]

- 5. 3RI1: Crystal structure of the catalytic domain of FGFR2 kinase in complex with this compound [ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Enantioselective Inhibition of Fibroblast Growth Factor Receptor: A Comparative Analysis of ARQ 069 and ARQ 068

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive comparison of the biological activities of ARQ 069 (the S-enantiomer) and ARQ 068 (the R-enantiomer), two compounds targeting the Fibroblast Growth Factor Receptor (FGFR). Through a detailed examination of their inhibitory effects on FGFR kinases and cellular proliferation, this document elucidates the critical role of stereochemistry in the therapeutic potential of this chemical scaffold. This guide serves as a valuable resource for researchers in oncology and drug development, offering detailed experimental protocols, quantitative data analysis, and visual representations of the underlying molecular mechanisms.

Introduction

Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and migration.[1] Dysregulation of the FGFR signaling pathway has been implicated in the pathogenesis of various cancers, making it an attractive target for therapeutic intervention.[1][2][3] this compound and its enantiomer, ARQ 068, were developed as potential inhibitors of this pathway. This guide presents a detailed comparative analysis of their activities, highlighting the pronounced stereoselectivity of their interaction with FGFR.

Comparative Activity of this compound and ARQ 068

This compound has been identified as the active S-enantiomer, demonstrating potent inhibitory activity against FGFRs, while the R-enantiomer, ARQ 068, is significantly less active or inactive.[4] This section summarizes the quantitative data from key in vitro assays.

Table 1: In Vitro Inhibitory Activity of this compound and ARQ 068

| Target/Assay | This compound (S-enantiomer) | ARQ 068 (R-enantiomer) | Reference |

| FGFR1 Kinase Activity (IC50) | 0.84 µM | Not Reported | [4] |

| FGFR2 Kinase Activity (IC50) | 1.23 µM | Not Reported | [4] |

| FGFR Autophosphorylation (FGFR1, IC50) | 2.8 µM | Poorly Inhibits | [4][5] |

| FGFR Autophosphorylation (FGFR2, IC50) | 1.9 µM | Poorly Inhibits | [4][5] |

| FGFR Phosphorylation in Kato III cells (IC50) | 9.7 µM | No inhibition up to 60 µM | [5] |

| Anti-proliferative Activity in Kato III cells (GI50) | Active | Much weaker inhibitor | [5] |

Mechanism of Action

This compound is a non-ATP competitive inhibitor that preferentially binds to the unphosphorylated, inactive conformation of FGFR1 and FGFR2.[4] This unique mechanism of action, targeting the autoinhibited state of the kinase, contributes to its selectivity. The crystal structure of the FGFR1/ARQ 069 complex reveals that the aminopyrimidine core interacts with the hinge region, while a hydrophobic portion of the molecule stabilizes the downward conformation of the G-loop.[1] In contrast, ARQ 068 demonstrates poor inhibition of both the unphosphorylated and phosphorylated forms of FGFR isoforms.[5]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Inhibition of Cellular FGFR Phosphorylation in Kato III Gastric Carcinoma Cells

Objective: To assess the ability of this compound and ARQ 068 to inhibit FGFR phosphorylation in a cellular context.

Methodology:

-

Cell Culture: Kato III human gastric carcinoma cells are plated and cultured. This cell line is known to predominantly express FGFR2.[5]

-

Compound Treatment: Cells are treated with varying concentrations of this compound and ARQ 068 for 2 hours.[5]

-

Stimulation: Ten minutes after the addition of the compounds, the cells are stimulated with keratinocyte growth factor (KGF) to induce FGFR phosphorylation.[5]

-

Cell Lysis and Protein Extraction: Following stimulation, the cells are harvested and lysed to extract total cellular proteins.[5]

-

SDS-PAGE and Western Blotting: The protein lysates are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a membrane.[5]

-

Immunodetection: The membrane is probed with a primary antibody specific for phosphorylated FGFR. A primary antibody against β-actin is used as a loading control to ensure equal protein loading in each lane.[5]

-

Data Analysis: The intensity of the phosphorylated FGFR band is quantified and used to determine the half-maximal inhibitory concentration (IC50) value for each compound.[5]

Anti-proliferative Activity in Kato III Cells

Objective: To evaluate the effect of this compound and ARQ 068 on the growth of an FGFR2-dependent cancer cell line.

Methodology:

-

Cell Seeding: Kato III cells are seeded in 96-well plates at a density of 2,000 cells per well in a culture medium containing 10% fetal bovine serum (FBS) and incubated overnight.[5]

-

Compound Treatment: The following day, the cells are treated with a range of concentrations of this compound and ARQ 068.[5]

-

Incubation: The treated cells are incubated for 72 hours at 37°C.[5]

-

Cell Viability Assay: After the incubation period, cell viability is assessed using a methane thiosulfonate (MTS) reagent. The MTS reagent is added to each well, and the cells are incubated for 4 hours.[5]

-

Quantification: The color development, which is proportional to the number of viable cells, is quantified by spectrophotometry at a wavelength of 450 nm.[5]

-

Data Analysis: The concentration of the compound required to inhibit 50% of cell growth (GI50) is calculated.[5]

Visualizations

FGFR Signaling Pathway

The binding of a fibroblast growth factor (FGF) ligand to its receptor (FGFR) induces receptor dimerization and autophosphorylation of the intracellular tyrosine kinase domains.[6][7] This activation triggers multiple downstream signaling cascades, including the RAS-MAPK, PI3K-AKT, and PLCγ pathways, which are crucial for cell proliferation, survival, and migration.[6][7][8][9]

Caption: FGFR Signaling Pathway and Point of Inhibition by this compound.

Experimental Workflow for Cellular FGFR Phosphorylation Assay

The following diagram illustrates the key steps involved in the cellular assay to determine the inhibitory effect of this compound and ARQ 068 on FGFR phosphorylation.

References

- 1. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Facts and new hopes on selective FGFR inhibitors in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. The Fibroblast Growth Factor signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]

- 9. researchgate.net [researchgate.net]

The Role of ARQ 069 in the Inhibition of FGFR Autophosphorylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ARQ 069 and its mechanism of action in inhibiting the autophosphorylation of Fibroblast Growth Factor Receptors (FGFRs). The following sections detail the quantitative inhibitory data, experimental methodologies, and relevant signaling pathways, offering a comprehensive resource for professionals in the field of oncology and drug discovery.

Core Mechanism of Action

This compound is a selective inhibitor of the FGFR family, demonstrating a unique non-ATP competitive mechanism of action.[1] It preferentially targets the unphosphorylated, inactive conformation of FGFR1 and FGFR2.[1][2] This mode of inhibition allows this compound to effectively suppress FGFR autophosphorylation, a critical step in the activation of downstream signaling pathways that drive cell proliferation, survival, and angiogenesis in various cancers.[3][4] The crystal structure of the FGFR1/ARQ 069 complex reveals that the inhibitor stabilizes the downward conformation of the G-loop, a key regulatory element of the kinase domain.[2]

Quantitative Inhibitory Data

The inhibitory potency of this compound against FGFR kinases and their autophosphorylation has been quantified through various biochemical and cellular assays. The key data is summarized in the tables below.

| Parameter | FGFR1 | FGFR2 | Reference |

| IC50 (Kinase Activity) | 0.84 µM | 1.23 µM | [1] |

| IC50 (Autophosphorylation) | 2.8 µM | 1.9 µM | [1] |

| Binding Affinity (Kd) | - | 5 µM | [5] |

| Table 1: Biochemical Inhibitory Activity of this compound against FGFR1 and FGFR2. |

| Cell Line | Predominant FGFR | Assay | IC50 / GI50 | Reference |

| Kato III (gastric carcinoma) | FGFR2 | FGFR Phosphorylation | 9.7 µM | [6] |

| Ba/F3 (FGFR2 fusions) | FGFR2 | Cell Proliferation | 39.9 nM - 1121 nM | [5] |

| Table 2: Cellular Inhibitory Activity of this compound. |

Experimental Protocols

The following sections provide detailed methodologies for the key experiments used to characterize the inhibitory effects of this compound on FGFR autophosphorylation.

FGFR Autophosphorylation Assay (Continuous Spectrometric)

This assay measures the rate of FGFR autophosphorylation by quantifying the production of ADP, which is coupled to the oxidation of NADH.[7]

Protocol:

-

Recombinant FGFR2 (1 µM) is preincubated with varying concentrations of this compound.[7]

-

The autophosphorylation reaction is initiated by the addition of a wide range of ATP concentrations.[7]

-

The reaction progress is monitored by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH in a coupled enzyme system.[7]

-

Dose-response curves are generated to determine the IC50 values at different ATP concentrations.[7]

Competitive Ligand Binding Assay

This assay determines the binding mechanism of this compound relative to ATP by using a non-hydrolyzable ATP analog, AMP-PNP.[5]

Protocol:

-

FGFR2 (0.5 µM) is preincubated with increasing concentrations of this compound.[5]

-

The pre-incubated solution is then titrated with AMP-PNP.[5]

-

The binding of AMP-PNP to FGFR2 is monitored by the quench of intrinsic tryptophan fluorescence.[5]

-

The binding affinity (Kd) of AMP-PNP for FGFR2 is determined at each concentration of this compound to assess the competitive nature of the binding.[5]

Cellular FGFR Phosphorylation Assay (Western Blotting)

This method is used to assess the ability of this compound to inhibit FGFR phosphorylation within a cellular context.[6]

Protocol:

-

Kato III human gastric carcinoma cells are plated and cultured.[6]

-

The cells are treated with various concentrations of this compound for 2 hours.[6]

-

Cells are stimulated with a growth factor (e.g., keratinocyte growth factor) for 10 minutes to induce FGFR phosphorylation.[6]

-

The cells are harvested, lysed, and the protein concentration is determined.[6]

-

Cell lysates are subjected to SDS-PAGE and transferred to a membrane.[6]

-

The membrane is immunoblotted with an antibody specific for phosphorylated FGFR.[6]

-

An antibody against a housekeeping protein (e.g., β-actin) is used as a loading control.[6]

Visualized Signaling Pathways and Workflows

The following diagrams illustrate the FGFR signaling pathway and the experimental workflows described above.

Caption: FGFR Signaling Pathway and Point of this compound Inhibition.

Caption: Workflow for the Continuous Spectrometric Autophosphorylation Assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. onclive.com [onclive.com]

- 4. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

A Technical Guide to the Downstream Effects of ARQ 069 on FGFR Signaling

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of ARQ 069, a selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR), and its impact on downstream signaling pathways. It consolidates preclinical data, outlines detailed experimental methodologies, and visualizes key mechanisms to support further research and development in FGFR-targeted therapies.

Introduction: FGFR Signaling and the Role of this compound

The Fibroblast Growth Factor Receptor (FGFR) family, comprising four receptor tyrosine kinases (FGFR1-4), plays a pivotal role in regulating essential cellular processes, including proliferation, differentiation, and migration.[1] Ligand binding by Fibroblast Growth Factors (FGFs) induces receptor dimerization and autophosphorylation of the intracellular kinase domain. This activation initiates a cascade of downstream signaling events, primarily through the RAS/MAPK and PI3K/AKT pathways, which are crucial for normal cellular function.[2][3]

Dysregulation of FGFR signaling, through mechanisms such as gene amplification, mutations, or chromosomal translocations, is a known driver in a variety of human cancers.[1][4] This has made the FGFR pathway a compelling target for therapeutic intervention.

This compound is a novel, enantiospecific small molecule inhibitor designed to target the FGFR pathway.[5] Unlike many kinase inhibitors that compete with ATP, this compound possesses a unique mechanism of action, preferentially binding to the inactive, unphosphorylated conformation of the FGFR kinase domain.[1][5] This guide explores the specifics of this mechanism and its downstream consequences.

Mechanism of Action of this compound

This compound functions as a non-ATP competitive inhibitor of FGFR1 and FGFR2.[5][6] Its primary mode of action involves binding to and stabilizing the inactive, unphosphorylated conformation of the kinase.[5] This is a significant distinction from many conventional tyrosine kinase inhibitors, which compete directly with ATP in the active kinase conformation. By locking the receptor in an inactive state, this compound prevents the trans-autophosphorylation required for kinase activation, even in the presence of high physiological concentrations of ATP.[6] This mode of inhibition leads to a complete shutdown of signal transduction originating from the receptor.

Caption: Mechanism of this compound action on the FGFR receptor.

Quantitative Analysis of this compound Inhibition

The inhibitory activity of this compound has been quantified through various biochemical and cellular assays. The data highlights its preference for inactive kinases and its effectiveness in cellular models.

| Assay Type | Target | Parameter | Value (µM) | Reference |

| Enzymatic Assay | Inactive FGFR1 Kinase | IC₅₀ | 0.84 | [5] |

| Inactive FGFR2 Kinase | IC₅₀ | 1.23 | [5] | |

| Autophosphorylation Assay | FGFR1 Autophosphorylation | IC₅₀ | 2.8 | [5] |

| FGFR2 Autophosphorylation | IC₅₀ | 1.9 | [5] | |

| Cellular Assay | FGFR Phosphorylation (Kato III cells) | IC₅₀ | 9.7 | [5][7] |

| Affinity Assay | Binding to FGFR2 | K_d | 5.2 | [5] |

IC₅₀: Half maximal inhibitory concentration. K_d: Dissociation constant.

Effect on Downstream FGFR Signaling Pathways

By preventing the initial autophosphorylation of the FGFR, this compound effectively blocks the recruitment and activation of key adaptor proteins and downstream effectors. The two primary signaling cascades inhibited are:

-

The RAS-RAF-MEK-ERK (MAPK) Pathway: Upon activation, FGFRs phosphorylate FRS2 (FGFR Substrate 2), which recruits the GRB2/SOS complex, leading to RAS activation and subsequent phosphorylation of ERK. This pathway is critical for cell proliferation.[3][8]

-

The PI3K-AKT-mTOR Pathway: Activated FGFRs also recruit and activate PI3K (Phosphoinositide 3-kinase), which leads to the phosphorylation and activation of AKT. The PI3K/AKT pathway is a central regulator of cell survival and growth.[2]

Preclinical studies on this compound and its direct analogue ARQ 087 demonstrate that inhibition of FGFR phosphorylation leads to a corresponding decrease in the phosphorylation of downstream proteins, including FRS2α, AKT, and ERK.[1]

Caption: Inhibition of downstream FGFR signaling pathways by this compound.

Experimental Methodologies

The evaluation of this compound's effects on FGFR signaling relies on established molecular and cellular biology techniques. Below are protocols for key assays.

Protocol: Western Blotting for Phospho-Protein Analysis

This protocol is used to determine the phosphorylation status of FGFR and its downstream targets (e.g., ERK, AKT) in response to this compound treatment.[9]

-

Cell Culture and Treatment: Seed cancer cells with known FGFR activation (e.g., Kato III gastric carcinoma cells) in 6-well plates and grow to 70-80% confluency.[7] Treat cells with varying concentrations of this compound (e.g., 0-60 µM) for a specified time, such as 2 hours.[5][7]

-

Cell Lysis: Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS). Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA (Bicinchoninic Acid) assay to ensure equal loading.[9]

-

SDS-PAGE and Transfer: Separate 20-40 µg of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour. Incubate the membrane overnight at 4°C with primary antibodies specific for phosphorylated proteins (e.g., anti-p-FGFR, anti-p-ERK) and loading controls (e.g., anti-β-actin).

-

Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[9] Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[9]

Protocol: Cell Proliferation (MTS) Assay

This assay measures the anti-proliferative activity of this compound.

-

Cell Seeding: Seed Kato III cells in a 96-well plate at a density of approximately 2,000 cells per well and incubate overnight.[7]

-

Compound Treatment: Treat the cells with a serial dilution of this compound for 72 hours at 37°C.[7]

-

MTS Reagent Addition: Add MTS (methane thiosulfonate) reagent to each well and incubate for 4 hours. The reagent is converted to a colored formazan product by viable cells.[7]

-

Data Acquisition: Lyse the cells and quantify the color development by measuring the absorbance at 450 nm using a spectrophotometer.[7]

-

Data Analysis: Calculate the concentration of this compound required to inhibit 50% of cell growth (GI₅₀) by plotting the absorbance values against the inhibitor concentration.

Caption: General experimental workflow for evaluating this compound efficacy.

Conclusion

This compound demonstrates a distinct and potent mechanism for inhibiting the FGFR signaling pathway. By targeting the inactive, unphosphorylated state of FGFR1 and FGFR2 in a non-ATP competitive manner, it effectively prevents receptor activation and blocks downstream signaling through the critical RAS/MAPK and PI3K/AKT pathways. The quantitative data from both biochemical and cellular assays confirm its inhibitory effects. The methodologies described provide a framework for further investigation into this compound and other conformation-specific kinase inhibitors, offering a promising avenue for the development of targeted cancer therapies.

References

- 1. Preclinical Activity of ARQ 087, a Novel Inhibitor Targeting FGFR Dysregulation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. FGFR Inhibitors in Oncology: Insight on the Management of Toxicities in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fibroblast Growth Factor Receptor (FGFR) Signaling in GIST and Soft Tissue Sarcomas [mdpi.com]

- 4. DW14383 is an irreversible pan-FGFR inhibitor that suppresses FGFR-dependent tumor growth in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Preclinical Evaluation of the Pan-FGFR Inhibitor LY2874455 in FRS2-Amplified Liposarcoma | MDPI [mdpi.com]

- 9. benchchem.com [benchchem.com]

Investigating the Cellular Targets of ARQ 069: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARQ 069 is a potent and selective, non-ATP competitive inhibitor of the Fibroblast Growth Factor Receptor (FGFR) family of receptor tyrosine kinases. This document provides a comprehensive technical overview of the cellular targets and mechanism of action of this compound. It includes detailed summaries of its inhibitory activities, experimental protocols for key assays, and visualizations of the affected signaling pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers investigating FGFR signaling and the development of novel cancer therapeutics.

Introduction to this compound

This compound is the S-enantiomer of a novel class of FGFR inhibitors that uniquely target the unphosphorylated, inactive conformation of the kinase.[1][2] This mechanism of action distinguishes it from many traditional kinase inhibitors that compete with ATP for binding to the active enzyme. By binding to the inactive state, this compound effectively prevents the autophosphorylation and subsequent activation of FGFR1 and FGFR2, thereby inhibiting downstream signaling pathways implicated in cell proliferation, survival, and angiogenesis.[1][2][3]

Quantitative Inhibitory Profile of this compound

The inhibitory potency of this compound has been characterized through various biochemical and cell-based assays. The following tables summarize the key quantitative data.

| Target | Assay Type | IC50 (µM) | Reference |

| Unphosphorylated FGFR1 | Biochemical Kinase Assay | 0.84 | [1][2] |

| Unphosphorylated FGFR2 | Biochemical Kinase Assay | 1.23 | [1][2] |

| FGFR1 Autophosphorylation | Biochemical Kinase Assay | 2.8 | [1][2] |

| FGFR2 Autophosphorylation | Biochemical Kinase Assay | 1.9 | [1][2] |

| Phosphorylated FGFR1 | Pyk2 Phosphorylation Assay | > 30 | [2] |

| Phosphorylated FGFR2 | Pyk2 Phosphorylation Assay | 24.8 | [2] |

| FGFR Phosphorylation | Cellular Assay (Kato III cells) | 9.7 | [1] |

| Binding Affinity | Target | Kd (µM) | Reference |

| FGFR2 | Intrinsic Tryptophan Fluorescence Quench | 5.2 | [2] |

Mechanism of Action: Non-ATP Competitive Inhibition

This compound exhibits a non-ATP competitive mechanism of inhibition.[1] This has been demonstrated in experiments where increasing concentrations of ATP did not overcome the inhibitory effect of this compound on FGFR2 autophosphorylation.[4] This is a key characteristic, suggesting that this compound can maintain its inhibitory activity even in the high ATP environment of the cell.

Downstream Signaling Pathway Inhibition

FGFR activation triggers a cascade of downstream signaling events crucial for cellular functions. The primary pathways include the RAS/MAPK and PI3K/AKT pathways, which are initiated by the recruitment and phosphorylation of the adaptor protein FRS2α.[3] By preventing the initial autophosphorylation of FGFR, this compound effectively blocks the entire downstream signaling cascade.

Experimental Protocols

Biochemical FGFR Autophosphorylation Assay

This assay measures the ability of this compound to inhibit the autophosphorylation of recombinant FGFR kinase.

Materials:

-

Recombinant human FGFR1 or FGFR2 kinase domain

-

This compound

-

Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)

-

ATP

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection reagent

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in kinase reaction buffer.

-

In a 384-well plate, add 1 µL of the this compound dilution or vehicle (DMSO).

-

Add 2 µL of recombinant FGFR enzyme to each well.

-

Incubate for 60 minutes at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding 2 µL of a substrate/ATP mix.

-

Incubate for 60 minutes at room temperature.

-

Add 5 µL of ADP-Glo™ Reagent and incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes at room temperature.

-

Measure luminescence using a plate reader.

-

Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular FGFR Phosphorylation Assay in Kato III Cells

This assay assesses the ability of this compound to inhibit FGFR phosphorylation in a cellular context. Kato III gastric carcinoma cells endogenously overexpress FGFR2.

Materials:

-

Kato III human gastric carcinoma cells

-

Cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

This compound

-

Keratinocyte Growth Factor (KGF)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Primary antibodies: anti-phospho-FGFR, anti-β-actin

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Seed Kato III cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of this compound for 2 hours.

-

Stimulate the cells with KGF for 10 minutes to induce FGFR phosphorylation.

-

Wash the cells with ice-cold PBS and lyse them.

-

Determine the protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with the anti-phospho-FGFR antibody.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate.

-

Strip the membrane and re-probe with an anti-β-actin antibody as a loading control.

-

Quantify the band intensities to determine the concentration-dependent inhibition of FGFR phosphorylation.

Experimental Workflow

The following diagram outlines a typical workflow for characterizing a novel FGFR inhibitor like this compound.

Conclusion

This compound represents a significant advancement in the development of FGFR inhibitors due to its unique non-ATP competitive mechanism of action. By selectively targeting the inactive conformation of FGFR1 and FGFR2, it effectively abrogates downstream signaling pathways that are critical for tumor growth and survival. The data and protocols presented in this guide provide a solid foundation for further investigation into the therapeutic potential of this compound and other inhibitors with a similar mechanism.

References

In-Depth Technical Guide: The Impact of ARQ 069 on Cancer Cell Line Proliferation

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARQ 069 is a potent and selective, non-ATP competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR), primarily targeting the inactive conformations of FGFR1 and FGFR2. This technical guide provides a comprehensive overview of the mechanism of action of this compound and its impact on the proliferation of cancer cell lines. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways and experimental workflows involved. The information presented is intended to support further research and development of FGFR-targeted cancer therapies.

Introduction

The Fibroblast Growth Factor (FGF) signaling pathway plays a crucial role in cell proliferation, differentiation, and survival. Aberrant activation of this pathway, through FGFR gene amplification, mutations, or translocations, is a known driver in various malignancies. This compound, the S-enantiomer of its chemical series, has been identified as a novel inhibitor that uniquely targets the unphosphorylated, inactive state of FGFR1 and FGFR2 kinases. Its non-ATP competitive mechanism of action offers a potential advantage in overcoming resistance mechanisms associated with ATP-competitive inhibitors. This document details the preclinical data on this compound's inhibitory effects and its anti-proliferative activity in cancer cells.

Quantitative Data Summary

The following tables summarize the in vitro inhibitory and anti-proliferative activities of this compound.

Table 1: In Vitro Kinase and Autophosphorylation Inhibition of this compound [1]

| Target | Assay Type | IC50 (μM) |

| FGFR1 | Kinase Activity | 0.84 |

| FGFR2 | Kinase Activity | 1.23 |

| FGFR1 | Autophosphorylation | 2.8 |

| FGFR2 | Autophosphorylation | 1.9 |

Table 2: Cellular Activity of this compound in Kato III Gastric Cancer Cells [1]

| Parameter | Cell Line | IC50 / GI50 (μM) |

| FGFR Phosphorylation Inhibition | Kato III | 9.7 (IC50) |

| Anti-proliferative Activity | Kato III | Not explicitly quantified in the provided search results, but noted to have activity. |

Mechanism of Action and Signaling Pathway

This compound exhibits a distinct mechanism of action by preferentially binding to the inactive, unphosphorylated conformation of FGFR1 and FGFR2. This non-ATP competitive inhibition prevents the receptor from undergoing the conformational changes necessary for activation, thereby blocking downstream signaling.

The FGFR signaling cascade is initiated by the binding of FGF ligands, leading to receptor dimerization and autophosphorylation of tyrosine residues within the kinase domain. This activation triggers the recruitment and phosphorylation of downstream effector proteins, primarily through three major pathways:

-

RAS-MAPK Pathway: Activation of this pathway via FRS2 and GRB2/SOS leads to the phosphorylation of ERK, promoting cell proliferation.

-

PI3K-AKT Pathway: This pathway, also activated through FRS2 and GAB1, results in the phosphorylation of AKT, which is crucial for cell survival and growth.

-

PLCγ Pathway: Phosphorylation of PLCγ leads to the generation of second messengers that influence cell motility and other cellular processes.

By inhibiting the initial step of FGFR activation, this compound is expected to suppress all three downstream signaling cascades.

Experimental Protocols

In Vitro FGFR Kinase Inhibition Assay

This protocol outlines a general procedure for determining the half-maximal inhibitory concentration (IC50) of this compound against FGFR1 and FGFR2 kinases.

Materials:

-

Recombinant human FGFR1 and FGFR2 kinase domains

-

Peptide substrate (e.g., Poly(E-Y)4)

-

ATP

-

This compound

-

Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of this compound in DMSO and then in kinase assay buffer.

-

Add the diluted this compound or vehicle control to the wells of a 384-well plate.

-

Add the FGFR enzyme and peptide substrate mixture to each well.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the kinase activity using a suitable detection reagent according to the manufacturer's protocol (e.g., measuring luminescence for ADP production).

-

Calculate the IC50 values by plotting the percentage of kinase inhibition against the logarithm of the this compound concentration.

Cellular FGFR Phosphorylation Assay

This protocol describes a method to assess the inhibitory effect of this compound on FGFR phosphorylation in a cellular context, such as in Kato III cells.

Materials:

-

Kato III human gastric carcinoma cells

-

Cell culture medium (e.g., RPMI 1640 with 10% FBS)

-

This compound

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

Antibodies: anti-phospho-FGFR, anti-total-FGFR, and a loading control (e.g., anti-β-actin)

-

SDS-PAGE and Western blot reagents and equipment

Procedure:

-

Seed Kato III cells in culture plates and allow them to adhere.

-

Treat the cells with various concentrations of this compound or vehicle control for a specified duration (e.g., 2 hours).[1]

-

Lyse the cells and collect the protein lysates.

-

Determine the protein concentration of each lysate.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and probe with a primary antibody against phospho-FGFR.

-

Wash the membrane and incubate with a corresponding secondary antibody.

-

Detect the signal using an appropriate method (e.g., chemiluminescence).

-

Strip the membrane and re-probe for total FGFR and a loading control to ensure equal protein loading.

-

Quantify the band intensities to determine the concentration-dependent inhibition of FGFR phosphorylation.

Cancer Cell Line Proliferation Assay (MTS Assay)

This protocol details the methodology for evaluating the anti-proliferative effects of this compound on cancer cell lines.

Materials:

-

Cancer cell line of interest (e.g., Kato III)

-

Complete culture medium

-

This compound

-

96-well plates

-

MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium)

-

Microplate reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with a range of concentrations of this compound or vehicle control.

-

Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours).

-

Add MTS reagent to each well and incubate for a few hours (e.g., 1-4 hours) to allow for the conversion of MTS to formazan by viable cells.

-

Measure the absorbance of the formazan product at the appropriate wavelength (e.g., 490 nm) using a microplate reader.

-

Calculate the percentage of cell growth inhibition relative to the vehicle-treated control cells.

-

Determine the GI50 (concentration for 50% growth inhibition) value by plotting the percentage of growth inhibition against the logarithm of the this compound concentration.

Conclusion

This compound demonstrates significant potential as an anti-cancer agent through its novel, non-ATP competitive inhibition of FGFR1 and FGFR2. The preclinical data presented in this guide highlight its ability to inhibit FGFR signaling and suppress the proliferation of cancer cells that are dependent on this pathway. The detailed experimental protocols provide a foundation for further investigation into the therapeutic applications of this compound and the development of next-generation FGFR inhibitors. Further studies are warranted to explore its efficacy in a broader range of cancer cell lines with diverse FGFR alterations and to elucidate the full spectrum of its downstream signaling effects.

References

Preliminary Preclinical Studies of ARQ 069 in Gastric Cancer Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the preliminary preclinical data available for ARQ 069, a selective inhibitor of the Fibroblast Growth Factor Receptor (FGFR), in the context of gastric cancer. This compound has been identified as a non-ATP competitive inhibitor that preferentially targets the unphosphorylated, inactive conformations of FGFR1 and FGFR2. This document synthesizes the current understanding of its mechanism of action, in vitro efficacy in gastric cancer cell lines, and the associated signaling pathways. Detailed experimental protocols for key assays are provided to facilitate further research and development. All quantitative data is presented in standardized tables, and critical biological pathways and experimental workflows are visualized using diagrams.

Introduction to this compound and its Target in Gastric Cancer

Gastric cancer remains a significant global health challenge with a high mortality rate, particularly in advanced stages.[1] The identification of molecular drivers of tumorigenesis has paved the way for targeted therapies. The Fibroblast Growth Factor Receptor (FGFR) signaling pathway is a critical regulator of cell proliferation, differentiation, and migration.[2] Dysregulation of this pathway, through mechanisms such as gene amplification, mutations, or fusions, has been implicated in the pathogenesis of various cancers, including a subset of gastric cancers.[2][3]

This compound is a small molecule inhibitor that has demonstrated selective activity against FGFRs. A key characteristic of this compound is its enantiospecificity, with the S-enantiomer being the active form. It uniquely targets the inactive, unphosphorylated forms of FGFR1 and FGFR2, inhibiting their autophosphorylation in a non-ATP competitive manner.[4] This mode of action may offer advantages in overcoming ATP-competitive resistance mechanisms. The Kato III human gastric carcinoma cell line, which harbors an amplification of the FGFR2 gene, has been a primary model for evaluating the preclinical efficacy of this compound.[5]

Quantitative Data Summary

The following tables summarize the key quantitative data from in vitro studies of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target | Assay | IC50 (μM) | Cell Line | Reference |

| Unphosphorylated FGFR1 | Kinase Assay | 0.84 | - | |

| Unphosphorylated FGFR2 | Kinase Assay | 1.23 | - | |

| FGFR1 Autophosphorylation | Autophosphorylation Assay | 2.8 | - | |

| FGFR2 Autophosphorylation | Autophosphorylation Assay | 1.9 | - | |

| FGFR Phosphorylation | Cellular Assay | 9.7 | Kato III | [5] |

IC50: Half-maximal inhibitory concentration

Table 2: Affinity of this compound for FGFR2

| Target | Assay | Affinity (Kd) (μM) | Reference |

| FGFR2 | Binding Assay | 5.2 |

Kd: Dissociation constant

Note: To date, no publicly available quantitative data from in vivo gastric cancer models (e.g., xenograft studies) specifically for this compound has been identified.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below.

Cell Culture of Kato III Gastric Cancer Cells

The Kato III human gastric carcinoma cell line is a critical model for studying FGFR2-amplified gastric cancer.

-

Cell Line: KATO III (ATCC HTB-103)

-

Growth Medium: RPMI-1640 medium supplemented with 20% fetal bovine serum (FBS).

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.

-

Subculturing: Cells are seeded at a density of 2 x 104 cells/cm2 and subcultured every 2-3 days. Adherent cells can be detached using a suitable dissociation reagent like Accutase. Both suspension and adherent cells are collected for passaging.

Western Blotting for FGFR Phosphorylation

This protocol is designed to assess the inhibition of FGFR phosphorylation in gastric cancer cells following treatment with this compound.

-

Cell Treatment: Plate Kato III cells and allow them to adhere overnight. Treat cells with varying concentrations of this compound (e.g., 3.8, 7.5, 15, 30, 60 μM) for 2 hours.[5]

-

Cell Lysis:

-

Wash cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse cells in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

SDS-PAGE and Protein Transfer:

-

Normalize protein concentrations and prepare samples with Laemmli sample buffer.

-

Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against phosphorylated FGFR (p-FGFR) overnight at 4°C. A primary antibody against β-actin should be used as a loading control.

-

Wash the membrane three times with TBST.

-

Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent and an imaging system.

MTS Cell Proliferation Assay

This colorimetric assay is used to determine the effect of this compound on the proliferation of gastric cancer cells.

-

Cell Seeding: Seed Kato III cells in a 96-well plate at a density of 2,000 cells/well in culture medium with 10% FBS and allow them to attach overnight.[5]

-

Compound Treatment: Treat the cells with different concentrations of this compound for 72 hours at 37°C.[5]

-

MTS Reagent Addition: Add 20 µL of MTS (methane thiosulfonate) reagent to each well.[5]

-

Incubation: Incubate the plate for 4 hours at 37°C.[5]

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. The amount of formazan product is proportional to the number of viable cells.

-

Data Analysis: Calculate the concentration of the inhibitor required to inhibit 50% of cell growth (GI50) using appropriate software.

Visualizations: Pathways and Workflows

This compound Mechanism of Action and Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound on the FGFR signaling pathway in gastric cancer. This compound inhibits the autophosphorylation of FGFR, thereby blocking the activation of downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation and survival.

Preclinical Evaluation Workflow for a Targeted Inhibitor

The diagram below outlines a typical preclinical workflow for evaluating a targeted inhibitor like this compound in a gastric cancer model. This logical progression moves from initial in vitro characterization to more complex in vivo studies.

Conclusion and Future Directions

The preliminary preclinical data for this compound indicate that it is a potent and selective inhibitor of unphosphorylated FGFR1 and FGFR2. Its non-ATP competitive mechanism of action presents a promising avenue for targeting FGFR-driven gastric cancers. The in vitro studies on the FGFR2-amplified Kato III cell line demonstrate its ability to inhibit FGFR phosphorylation and suppress cell proliferation.

To further elucidate the therapeutic potential of this compound in gastric cancer, the following future studies are recommended:

-

In Vivo Efficacy Studies: Conduct xenograft studies using gastric cancer cell lines (e.g., Kato III) or patient-derived xenograft (PDX) models to evaluate the anti-tumor efficacy of this compound in a living system.

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Characterize the absorption, distribution, metabolism, and excretion (ADME) properties of this compound and establish a relationship between drug exposure and target modulation in vivo.

-

Combination Studies: Investigate the potential synergistic effects of this compound with standard-of-care chemotherapies or other targeted agents in gastric cancer models.

-

Biomarker Discovery: Identify predictive biomarkers beyond FGFR2 amplification that may correlate with sensitivity to this compound treatment.

A comprehensive understanding of the preclinical profile of this compound will be crucial for its potential translation into clinical development for the treatment of FGFR-dysregulated gastric cancer.

References

An In-depth Technical Guide to ARQ 069: A Non-ATP Competitive FGFR Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

ARQ 069 is a potent and selective, non-ATP competitive inhibitor of Fibroblast Growth Factor Receptors (FGFR) 1 and 2. As the (S)-enantiomer of its chemical series, it demonstrates a unique mechanism of action by preferentially binding to the unphosphorylated, inactive conformation of the kinases. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and preclinical data of this compound. Detailed summaries of its inhibitory activities, along with methodologies for key experimental procedures, are presented to support further research and development efforts in the field of oncology and targeted therapies.

Chemical Structure and Properties

This compound, with the chemical name (6S)-6-phenyl-5,6-dihydrobenzo[h]quinazolin-2-amine, is a small molecule inhibitor belonging to the dihydrobenzo[h]quinazoline class. Its unique three-dimensional structure is crucial for its specific interaction with the inactive form of FGFR kinases.

Caption: 2D representation of the chemical structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1314021-57-2 | [1] |

| Molecular Formula | C₁₈H₁₅N₃ | [1] |

| Molecular Weight | 273.33 g/mol | [1] |

| Stereochemistry | (S)-enantiomer | [1] |

| Related Compounds | Analog of ARQ 523; (R)-enantiomer is ARQ 068 | [1] |

Mechanism of Action

This compound is a selective inhibitor of FGFR1 and FGFR2. Unlike many kinase inhibitors that compete with ATP for binding to the active site, this compound exhibits a non-ATP competitive mechanism.[1] It preferentially binds to the unphosphorylated, inactive state of the FGFR kinases.[1] This mode of action is achieved by exploiting a hydrophobic pocket that is accessible in the inactive conformation but not in the active, phosphorylated state.[2] The crystal structure of this compound in complex with the FGFR2 kinase domain (PDB ID: 3RI1) confirms this unique binding mode.[2][3] By stabilizing the inactive conformation, this compound prevents the autophosphorylation of the kinase, which is the critical initial step for the activation of downstream signaling pathways.

Caption: Mechanism of FGFR inhibition by this compound.

Quantitative Data

The inhibitory activity of this compound has been quantified through various biochemical and cell-based assays. The following tables summarize the key findings.

Table 2: Biochemical Inhibitory Activity of this compound

| Target | Assay | IC₅₀ (μM) | Comments | Reference |

| FGFR1 (unphosphorylated) | Kinase Activity | 0.84 | Preferentially targets the inactive form | [1] |

| FGFR2 (unphosphorylated) | Kinase Activity | 1.23 | Preferentially targets the inactive form | [1] |

| FGFR1 Autophosphorylation | Autophosphorylation Assay | 2.8 | Non-ATP competitive inhibition | [1] |

| FGFR2 Autophosphorylation | Autophosphorylation Assay | 1.9 | Non-ATP competitive inhibition | [1] |

| FGFR1 (phosphorylated) | Pyk2 Phosphorylation | > 30 | Markedly reduced potency against the active form | [1] |

| FGFR2 (phosphorylated) | Pyk2 Phosphorylation | 24.8 | Markedly reduced potency against the active form | [1] |

Table 3: Cellular Inhibitory Activity of this compound

| Cell Line | Assay | IC₅₀ (μM) | Comments | Reference |

| Kato III (Gastric Carcinoma) | FGFR Phosphorylation | 9.7 | Inhibition of cellular FGFR phosphorylation | [1][4] |

Experimental Protocols

The following sections provide an overview of the methodologies used to characterize the activity of this compound.

FGFR Autophosphorylation Inhibition Assay

This biochemical assay quantifies the ability of this compound to inhibit the autophosphorylation of FGFR1 and FGFR2.

Caption: Workflow for FGFR autophosphorylation inhibition assay.

A continuous spectrometric assay is employed to measure the formation of ADP, which is coupled to the oxidation of NADH, resulting in a decrease in absorbance at 340 nm.[5] The reaction rates are evaluated across a range of this compound concentrations to determine the dose-dependent inhibition and calculate the IC₅₀ values.[5]

Cellular FGFR Phosphorylation Inhibition Assay

This cell-based assay determines the potency of this compound in inhibiting FGFR phosphorylation within a cellular context.

References

ARQ 069: A Technical Guide to its Selective Inhibition of Inactive Kinase Conformations

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of ARQ 069, a potent and selective inhibitor of Fibroblast Growth Factor Receptors (FGFR). A key characteristic of this compound is its preferential binding to the inactive, unphosphorylated conformations of FGFR1 and FGFR2. This document outlines the quantitative data supporting this selectivity, details the experimental methodologies used in its characterization, and provides visual representations of its mechanism of action and related signaling pathways.

Core Mechanism: Targeting the Unactivated State

This compound represents a novel approach to kinase inhibition by specifically targeting the autoinhibited, or inactive, state of FGFR kinases.[1] This mechanism is distinct from many traditional kinase inhibitors that compete with ATP in the active state. By binding to a hydrophobic region exposed in the inactive conformation, this compound stabilizes this non-functional state, preventing the kinase from adopting its active conformation and subsequently blocking downstream signaling.[2][3] This non-ATP competitive inhibition allows this compound to be effective even at high intracellular ATP concentrations, a common challenge for ATP-competitive inhibitors.[4][5]